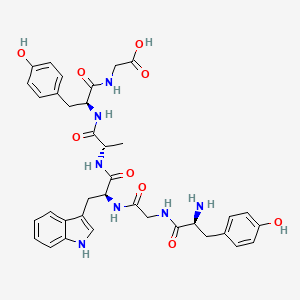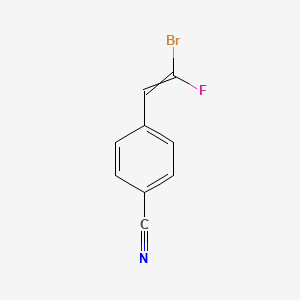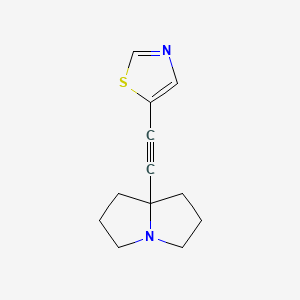![molecular formula C48H79BrN2O3 B15170325 2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine CAS No. 649774-80-1](/img/structure/B15170325.png)
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is a complex organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . This particular compound features a pyrazine ring substituted with a bromo group and a phenyl ethynyl group that is further substituted with three dodecyloxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of palladium catalysts and boron reagents in the Suzuki–Miyaura coupling reaction is common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenyl ethynyl group can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction to provide the necessary nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Industry: Utilized in the production of organic materials and natural products.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structural features. The pyrazine ring and phenyl ethynyl group may play a role in its biological activities by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring and exhibit various biological activities.
Phenazine Derivatives: Similar to pyrazine derivatives, phenazine compounds have shown potential therapeutic value and interesting reactivity profiles.
Uniqueness
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is unique due to its specific substitution pattern, which includes a bromo group and a phenyl ethynyl group with three dodecyloxy substituents
Propriétés
Numéro CAS |
649774-80-1 |
|---|---|
Formule moléculaire |
C48H79BrN2O3 |
Poids moléculaire |
812.1 g/mol |
Nom IUPAC |
2-bromo-5-[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine |
InChI |
InChI=1S/C48H79BrN2O3/c1-4-7-10-13-16-19-22-25-28-31-36-52-45-39-43(34-35-44-41-51-47(49)42-50-44)40-46(53-37-32-29-26-23-20-17-14-11-8-5-2)48(45)54-38-33-30-27-24-21-18-15-12-9-6-3/h39-42H,4-33,36-38H2,1-3H3 |
Clé InChI |
HIBYCEUOOXVXRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)



![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)




![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)



